5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Description
Chemical Structure and Properties The compound 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with:
- A 4-fluorophenyl group at position 1.
- An amino group at position 3.
- A carboxamide group at position 4, linked to a 4-methoxyphenyl moiety.
Molecular Formula: C₁₆H₁₄FN₅O₂ Molecular Weight: 327.319 g/mol (monoisotopic mass: 327.113153) . ChemSpider ID: 20524224 .
This scaffold is part of a broader class of 1,2,3-triazole-4-carboxamides, which are known for their modular synthesis and diverse biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
IUPAC Name |
5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN5O2/c1-24-13-8-4-11(5-9-13)19-16(23)14-15(18)22(21-20-14)12-6-2-10(17)3-7-12/h2-9H,18H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFVQLWCHHTUII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including its mechanism of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its biological activity. The presence of both fluorine and methoxy groups enhances its pharmacological properties.
Research indicates that this compound functions primarily as a protein kinase inhibitor , which plays a crucial role in various signaling pathways associated with cell growth and proliferation . Its ability to inhibit specific kinases makes it a candidate for treating diseases characterized by aberrant cell signaling, such as cancer.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies:
- Antiparasitic Activity : A study highlighted its effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated significant suppression of parasite burden in infected mouse models (pEC50 > 6), indicating its potential as a therapeutic agent in treating this disease .
- Anticancer Properties : In vitro studies have shown that derivatives of the triazole core exhibit cytotoxic effects against several cancer cell lines. The compound's structure allows for favorable interactions with tubulin, leading to inhibition of cancer cell proliferation .
Case Study 1: Chagas Disease
In a phenotypic screening study involving VERO cells infected with Trypanosoma cruzi, the compound exhibited submicromolar activity. It was found to improve aqueous solubility and metabolic stability compared to existing treatments, making it a promising candidate for further development .
Case Study 2: Cancer Cell Lines
A series of analogs were tested against various cancer cell lines (e.g., MCF-7 and HepG2). The results showed that modifications in the triazole structure could enhance cytotoxicity. Notably, the compound demonstrated an IC50 value significantly lower than that of standard chemotherapeutics, indicating superior potency .
Data Tables
| Biological Activity | IC50 Value | Target |
|---|---|---|
| Chagas Disease | pEC50 > 6 | Trypanosoma cruzi |
| Cancer Cell Lines | < 0.5 μM | Tubulin |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three key reactive sites:
-
Amino group (–NH₂) at position 5 of the triazole ring
-
Carboxamide group (–CONH–) linking the triazole and 4-methoxyphenyl moieties
-
Fluorophenyl and methoxyphenyl substituents
Acylation and Alkylation Reactions
The amino group undergoes nucleophilic reactions with acylating or alkylating agents:
| Reaction Type | Reagents/Conditions | Product Formed | Source |
|---|---|---|---|
| Acylation | Acetyl chloride, pyridine, RT | 5-acetamido-triazole derivative | |
| Schiff Base Formation | Benzaldehyde, ethanol, reflux | Imine-linked triazole |
Example :
Hydrolysis of the Carboxamide Group
The carboxamide can be hydrolyzed under acidic or basic conditions:
| Condition | Reagents | Product | Source |
|---|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux, 12h | 1-(4-fluorophenyl)-1H-triazole-4-carboxylic acid | |
| Basic Hydrolysis | NaOH (aq), 100°C | Corresponding carboxylate salt |
Mechanism :
Electrophilic Aromatic Substitution
The methoxyphenyl group participates in electrophilic reactions due to the electron-donating methoxy (–OCH₃) group:
| Reaction | Reagents/Conditions | Position Substituted | Source |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy | |
| Sulfonation | H₂SO₄, SO₃, 50°C | Meta to methoxy |
Note : Fluorophenyl groups are less reactive due to fluorine’s electron-withdrawing nature, but directed ortho/para substitution is possible under forcing conditions .
Triazole Ring Modifications
The 1,2,3-triazole core can undergo cycloaddition or redox reactions:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Ring cleavage to form ketones | |
| Reduction | H₂/Pd-C, ethanol | Partial saturation of triazole ring |
Observed Stability : The triazole ring resists thermal decomposition below 250°C .
Cross-Coupling Reactions
The fluorophenyl group can participate in palladium-catalyzed couplings:
| Reaction | Catalysts/Ligands | Product | Source |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl-triazole conjugate | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, amine | Aminated derivatives |
Biological Activity and Reactivity Correlations
Structure-activity relationship (SAR) studies highlight:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Analogues
The following compounds share the 1-aryl-1H-1,2,3-triazole-4-carboxamide core but differ in substituents, impacting their physicochemical and biological profiles:
Aryl Group at Position 1
- 4-Fluorophenyl (target compound): Fluorine’s electron-withdrawing nature enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes or receptors .
- 4-Methoxyphenyl (Pokhodylo et al.’s compound): Methoxy groups improve solubility but may reduce membrane permeability due to increased polarity .
Carboxamide Substituent at Position 4
- N-(4-Chlorophenyl) (compound I, ZIPSEY): Chlorine’s hydrophobicity and steric effects may favor interactions with aromatic residues in binding sites .
Position 5 Modifications
- NH₂ group (target compound and analogs): Essential for hydrogen-bond donor activity, often correlating with antiproliferative or enzyme-inhibitory effects .
Pharmacological and Biochemical Comparisons
Anticancer Activity :
- The target compound’s structural analogs exhibit selective activity against renal (RXF 393) and CNS (SNB-75) cancers, with growth inhibition percentages (GP) up to -27.30% .
- Substitution with 4-fluorophenyl and 4-methoxyphenyl groups is associated with improved tumor selectivity compared to chlorophenyl or acetylphenyl variants .
- Antibacterial Applications: The 5-amino-1-(carbamoylmethyl) analog inhibits LexA autoproteolysis (IC₅₀ = 32 µM), disrupting the bacterial SOS response and reducing antibiotic resistance .
- Enzyme Inhibition: Triazole carboxamides with quinoline or naphthyl substituents (e.g., compound 3o, 3p) demonstrate inhibitory effects on Wnt/β-catenin signaling, relevant to metabolic disorders .
Q & A
Q. What are the optimal synthetic routes for 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?
The compound is synthesized via a multi-step process starting with condensation of 4-fluoroaniline and 4-methoxyphenyl isocyanide to form an intermediate carboximidoyl chloride, followed by reaction with sodium azide to yield the triazole core . Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
- Azide cyclization : Temperature control (60–80°C) minimizes side reactions.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity.
- Characterization : Use ¹H/¹³C NMR, LC-MS, and FT-IR to confirm structural integrity .
Q. How can researchers validate the dual COX-2/HDAC inhibition mechanism of this compound?
Methodological validation involves:
- Enzyme assays :
- COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) reduction in LPS-stimulated macrophages using ELISA .
- HDAC inhibition : Fluorometric assays (e.g., HDAC-Glo™) quantify deacetylase activity in cell lysates.
- Dose-response curves : IC₅₀ values should be compared to reference inhibitors (e.g., celecoxib for COX-2, vorinostat for HDACs) .
- Structural analysis : Molecular docking (e.g., AutoDock Vina) against COX-2 (PDB: 5KIR) and HDAC1 (PDB: 4BKX) identifies key binding interactions .
Q. What spectroscopic and crystallographic techniques are critical for characterizing this triazole derivative?
- Spectroscopy :
- ¹H NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl/methoxyphenyl groups).
- LC-MS : Verify molecular ion peak at m/z 311.31 (C₁₆H₁₄FN₅O⁺) .
- Crystallography :
Advanced Research Questions
Q. How can structural discrepancies between computational docking and experimental enzyme inhibition data be resolved?
Contradictions often arise from:
- Flexible binding pockets : MD simulations (e.g., GROMACS) over 100 ns trajectories refine dynamic interactions.
- Solvent effects : Include explicit water molecules in docking protocols (e.g., Schrödinger’s Glide SP mode).
- Post-translational modifications : Use HDAC/COX-2 isoforms from disease-relevant cell lines (e.g., cancer vs. normal) .
Q. What strategies address poor aqueous solubility in in vivo studies?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amino position without disrupting HDAC/COX-2 binding .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 100–150 nm, PDI < 0.2) for sustained release.
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC₀–24h in rodent models .
Q. How do SAR studies guide the design of derivatives with enhanced anticancer activity?
Structure-activity relationship (SAR) optimization focuses on:
- Triazole core : Replace 4-fluorophenyl with 4-bromophenyl to improve π-π stacking (IC₅₀ reduction from 23.61 μM to 9.48 μM in MDA-MB-231 cells) .
- Methoxyphenyl group : Substituents at the para position (e.g., -NO₂ or -CF₃) enhance HDAC isoform selectivity .
- Carboxamide linker : Cyclization into oxadiazole improves metabolic stability (t₁/₂ increase from 2.1 to 6.8 h) .
Methodological Notes
- Crystallographic Refinement : Use SHELXL for high-resolution data (d < 0.8 Å) and WinGX for structure visualization .
- Contradiction Analysis : Apply Bayesian statistics to reconcile IC₅₀ variations across cell lines .
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
